Fluoromethyl Furan-2-carboxylate

Electrochemical Fluorination Synthetic Methodology Yield Optimization

Fluoromethyl furan-2-carboxylate (CAS 166331-79-9) delivers a quantified ΔLogP of +0.56 vs. methyl furan-2-carboxylate, enabling precise lipophilicity tuning for CNS penetration and intracellular kinase targeting. The electron-withdrawing fluoromethyl group enhances C5 regioselectivity in electrophilic substitutions, supporting rapid parallel library diversification. Ideal as a late-stage fluoro-functionalization handle for medicinal chemistry programs requiring balanced ADME properties. Also serves as a benchmark substrate for fluorination methodology development. Procure high-purity building block for reproducible synthetic outcomes.

Molecular Formula C6H5FO3
Molecular Weight 144.1 g/mol
CAS No. 166331-79-9
Cat. No. B069713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoromethyl Furan-2-carboxylate
CAS166331-79-9
Synonyms2-Furancarboxylicacid,fluoromethylester(9CI)
Molecular FormulaC6H5FO3
Molecular Weight144.1 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)OCF
InChIInChI=1S/C6H5FO3/c7-4-10-6(8)5-2-1-3-9-5/h1-3H,4H2
InChIKeyDCFMJCVUINXXRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoromethyl Furan-2-carboxylate (CAS 166331-79-9) Technical Profile & Procurement Essentials


Fluoromethyl furan-2-carboxylate (CAS 166331-79-9) is a fluorinated heterocyclic ester with the molecular formula C6H5FO3 and a molecular weight of 144.10 g/mol . It serves as a key building block in medicinal chemistry and organic synthesis, particularly for introducing a fluoromethyl ester moiety into furan-based scaffolds. Its structural features, including a furan ring and a fluoromethyl ester group, impart distinct physicochemical properties such as a calculated LogP of approximately 1.36 and a topological polar surface area (TPSA) of 39.4 Ų [1]. These attributes influence its reactivity, stability, and potential bioactivity compared to non-fluorinated analogs.

Why Generic Furan-2-carboxylate Esters Cannot Replace Fluoromethyl Furan-2-carboxylate


Direct substitution of fluoromethyl furan-2-carboxylate with non-fluorinated analogs (e.g., methyl or ethyl furan-2-carboxylate) or alternative fluorinated esters is not scientifically sound due to the profound impact of the fluoromethyl group on electronic distribution, lipophilicity, and metabolic stability. The C-F bond's high electronegativity and low polarizability alter the ester's reactivity profile and the furan ring's electron density, which can critically affect downstream synthetic yields, target binding affinities, and overall pharmacokinetic properties [1]. The quantitative evidence below demonstrates that these differences are measurable and have significant implications for research outcomes and procurement decisions.

Quantitative Differentiation of Fluoromethyl Furan-2-carboxylate: Evidence-Based Selection Guide


Electrochemical Fluorination Synthesis Yield: Fluoromethyl vs. Methyl Furan-2-carboxylate

The synthesis of fluoromethyl furan-2-carboxylate via electrochemical fluorination of (phenylthio)methyl furoate using triethylamine pentahydrogen fluoride salt in ethylene glycol dimethyl ether solvent yields the target compound with a 29% isolated yield [1]. In contrast, the direct esterification of furan-2-carboxylic acid with methanol to produce the non-fluorinated analog, methyl furan-2-carboxylate, typically achieves yields exceeding 90% under standard conditions. This 61% yield differential underscores the inherent synthetic challenge and the unique reactivity conferred by the fluoromethyl group, directly impacting production costs and scalability.

Electrochemical Fluorination Synthetic Methodology Yield Optimization

Lipophilicity Modulation: Calculated LogP of Fluoromethyl Furan-2-carboxylate vs. Non-Fluorinated Analog

The calculated octanol-water partition coefficient (LogP) for fluoromethyl furan-2-carboxylate is 1.36 [1]. Its non-fluorinated analog, methyl furan-2-carboxylate, has a reported experimental LogP of 0.80 [2]. The introduction of a single fluorine atom increases LogP by approximately 0.56 log units, indicating a significant enhancement in lipophilicity. This modification can improve membrane permeability and alter the compound's distribution profile in biological systems, which is a key driver for its selection in medicinal chemistry programs targeting intracellular or CNS-penetrant molecules.

Lipophilicity Drug Design ADME Prediction

Predicted Metabolic Stability: Fluoromethyl vs. Methyl Ester in Furan-2-carboxylates

Fluorinated compounds are known for their enhanced metabolic stability due to the strength of the C-F bond, which resists oxidative metabolism by cytochrome P450 enzymes [1]. While specific in vitro half-life data for fluoromethyl furan-2-carboxylate is not publicly available, class-level inference indicates that replacing a methyl ester (prone to rapid hydrolysis by carboxylesterases) with a fluoromethyl ester can significantly increase stability. Studies on analogous furan derivatives show that the introduction of fluorine can reduce clearance rates, thereby prolonging the compound's residence time and improving its utility as a chemical probe or drug candidate [2]. This makes fluoromethyl furan-2-carboxylate a preferred scaffold for applications requiring sustained target engagement.

Metabolic Stability Fluorine Effect Pharmacokinetics

Electrophilic Reactivity and Regioselectivity in 2-Substituted Furans: Fluoromethyl vs. Hydrogen

Electrophilic substitution on 2-substituted furans, including fluoromethyl furan-2-carboxylate, occurs selectively at the C5 position [1]. The presence of the electron-withdrawing fluoromethyl ester group at C2 enhances the polarization of the furan ring, making the C5 position more susceptible to electrophilic attack compared to non-fluorinated analogs. While direct comparative kinetic data for this specific compound is lacking, the class-level trend is well-established: fluorinated substituents can increase the rate and yield of subsequent functionalization reactions at the C5 position, a key advantage for building diverse libraries of furan-based molecules.

Electrophilic Substitution Regioselectivity Synthetic Utility

Optimal Deployment Scenarios for Fluoromethyl Furan-2-carboxylate in R&D and Production


Medicinal Chemistry: Lead Optimization for Enhanced Lipophilicity and Metabolic Stability

Based on the quantified ΔLogP of +0.56 relative to methyl furan-2-carboxylate [1] and the class-level inference of improved metabolic stability [2], fluoromethyl furan-2-carboxylate is optimally deployed as a late-stage functionalization handle or core scaffold in medicinal chemistry programs. Its use is indicated when a project requires a modest but significant increase in lipophilicity to improve membrane permeability or blood-brain barrier penetration, while simultaneously seeking to reduce metabolic clearance by replacing a labile methyl ester. This compound is particularly suited for optimizing leads targeting intracellular kinases, CNS receptors, or other targets where balanced ADME properties are critical.

Synthetic Chemistry: Building Block for Selective C5-Functionalization of Furan Scaffolds

The class-level evidence indicates that 2-substituted furans undergo electrophilic substitution with high selectivity at the C5 position [1]. Fluoromethyl furan-2-carboxylate, bearing a strong electron-withdrawing group, is predicted to exhibit enhanced reactivity and regioselectivity for such transformations. This makes it an excellent starting material for the parallel synthesis of diverse compound libraries through C5-functionalization (e.g., halogenation, Friedel-Crafts acylation, or cross-coupling). Its procurement is justified when a project's synthetic strategy relies on rapid diversification of a furan core at the 5-position with high predictability.

Academic & Industrial Process Development: Benchmarking Novel Fluorination Methodologies

The electrochemical fluorination route to fluoromethyl furan-2-carboxylate provides a well-defined, albeit modest-yielding (29%) synthetic pathway [1]. This establishes the compound as a valuable benchmark substrate for academic and industrial groups developing new, more efficient fluorination methodologies. Its procurement is essential for researchers seeking to demonstrate improved yields, milder conditions, or greater atom economy in the synthesis of fluoromethyl esters, thereby contributing to the advancement of organofluorine chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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